molecular formula C13H17ClN2O2 B13919842 6-Tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline

6-Tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B13919842
M. Wt: 268.74 g/mol
InChI Key: GOPXDRRVMFXKQR-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of functional groups such as tert-butyl, chloro, and nitro in this compound imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the nitration of 6-(tert-butyl)-2-chloroquinoline followed by hydrogenation to introduce the tetrahydroquinoline moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and hydrogen gas with a palladium catalyst for hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 6-(tert-Butyl)-2-amino-3-nitro-5,6,7,8-tetrahydroquinoline.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butyl)-2-chloroquinoline: Lacks the nitro and tetrahydro moieties, resulting in different chemical properties and reactivity.

    2-Chloro-3-nitroquinoline: Lacks the tert-butyl and tetrahydro moieties, affecting its stability and biological activity.

    6-(tert-Butyl)-3-nitroquinoline: Lacks the chloro and tetrahydro moieties, leading to variations in its chemical behavior.

Uniqueness

6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The chloro and nitro groups contribute to its reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

6-tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)9-4-5-10-8(6-9)7-11(16(17)18)12(14)15-10/h7,9H,4-6H2,1-3H3

InChI Key

GOPXDRRVMFXKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl

Origin of Product

United States

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